N-cyclopropyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Chemical Structure and Properties The compound N-cyclopropyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (Catalog No. BA94047, CAS 872976-66-4) has a molecular formula of C₂₃H₂₄F₂N₄O₅S and a molecular weight of 506.5223 g/mol . Its structure includes:
- A 1,3-oxazinan ring (a six-membered heterocycle containing oxygen and nitrogen).
- A 2,5-difluorobenzenesulfonyl group attached to the oxazinan ring, introducing electron-withdrawing sulfonyl and fluorine substituents.
- A cyclopropyl group linked via an ethanediamide (-N-C(=O)-C(=O)-N-) bridge.
- An N-[2-(1H-indol-3-yl)ethyl] substituent, contributing a heteroaromatic indole moiety.
The SMILES string (Fc1ccc(c(c1)S(=O)(=O)N1CCCOC1CNC(=O)C(=O)NCCc1c[nH]c2c1cccc2)F) highlights the spatial arrangement of these groups .
Properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c17-10-2-5-12(18)13(8-10)27(24,25)21-6-1-7-26-14(21)9-19-15(22)16(23)20-11-3-4-11/h2,5,8,11,14H,1,3-4,6-7,9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHHHBJSSKTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves multiple steps, including the formation of the oxazinan ring and the introduction of the difluorobenzenesulfonyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the difluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopropyl-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Heterocyclic Core: The 1,3-oxazinan ring in the target compound differs from the tetrahydrofuran in cyprofuram and the dithiolane in compound 7c . Larger rings (e.g., six-membered oxazinan) may offer conformational flexibility, influencing binding to targets. Sulfonyl vs.
Substituent Effects :
- Fluorine Atoms : The target compound’s fluorine substituents enhance metabolic stability compared to chlorine in cyprofuram and inabenfide, as C-F bonds resist enzymatic cleavage .
- Indole Moiety : Unique to the target compound, this group is absent in the compared pesticides. Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), suggesting CNS-related research applications .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~506 vs. ~300 for cyprofuram) may reduce membrane permeability but improve target specificity due to increased structural complexity .
Biological Activity
N-cyclopropyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₈F₂N₄O₃S
- Molecular Weight: 358.38 g/mol
- IUPAC Name: this compound
The compound features a cyclopropyl group and a difluorobenzenesulfonamide moiety, which are critical for its biological activity.
This compound is believed to exert its effects primarily through:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide drugs known for their antibacterial properties.
- Receptor Interaction: The structural components may allow for selective binding to specific receptors, influencing various signaling pathways within cells.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related sulfonamide compound was found to selectively inhibit cell lines associated with non-small cell lung cancer and CNS tumors:
| Compound | Cell Line | Log GI(50) |
|---|---|---|
| 4.10 | HOP-92 | -6.01 |
| 4.10 | U251 | -6.00 |
This suggests that this compound may also possess similar anticancer efficacy due to its structural similarities.
Antibacterial Activity
The biological evaluation of sulfonamide derivatives has shown promising antibacterial activity. For example, compounds with the difluorobenzenesulfonamide scaffold have been tested against various bacterial strains with notable results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 0.5 µg/mL |
| B | S. aureus | 0.25 µg/mL |
Such data indicate that this compound could be explored further for its antibacterial properties.
Study on PI3K/mTOR Inhibition
A recent study synthesized a series of sulfonamide derivatives and evaluated their inhibitory effects on the PI3K/mTOR pathway—a crucial signaling pathway in cancer progression:
| Compound | PI3Kα Inhibition (%) at 1 nM | IC50 (nM) |
|---|---|---|
| 22a | 20 | >1000 |
| 22b | 74 | 0.39 ± 0.08 |
| 22c | 82 | 0.22 ± 0.03 |
These compounds exhibited varying degrees of inhibition, indicating that modifications to the sulfonamide structure can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
